REACTION_SMILES
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[Br:10][CH2:11][C:12]([C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17].[CH3:2][CH2:3][O-:4].[CH3:6][SH:7].[CH3:8][S-:9].[Na+:1].[Na:5]>>[CH3:6][S:7][CH2:11][C:12]([C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CSCC(=O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |